molecular formula C15H14F3N7 B12233671 2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile

2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile

Cat. No.: B12233671
M. Wt: 349.31 g/mol
InChI Key: DWGKQGGARKFIQC-UHFFFAOYSA-N
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Description

2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the trifluoromethyl group. Common reagents used in these reactions include various halogenated compounds, bases, and solvents. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

    Addition: The addition of atoms or groups to double or triple bonds, often using catalysts or specific reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile include other pyrimidine derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific trifluoromethyl and piperazine substituents, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C15H14F3N7

Molecular Weight

349.31 g/mol

IUPAC Name

2-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C15H14F3N7/c1-10-8-12(15(16,17)18)23-14(21-10)25-6-4-24(5-7-25)13-20-3-2-11(9-19)22-13/h2-3,8H,4-7H2,1H3

InChI Key

DWGKQGGARKFIQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C#N)C(F)(F)F

Origin of Product

United States

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